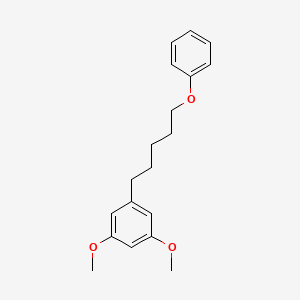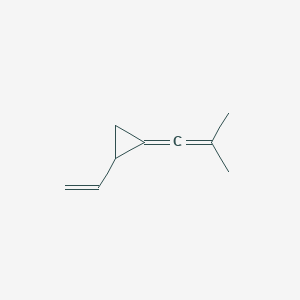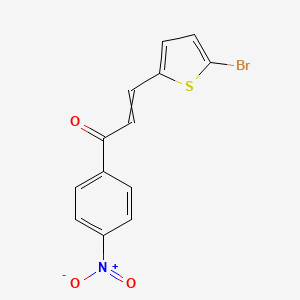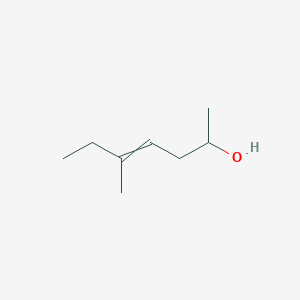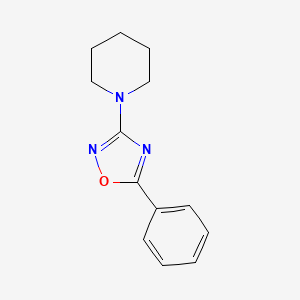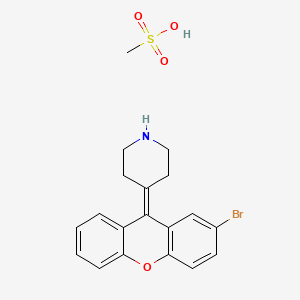
Methanesulfonic acid--4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a xanthone derivative. Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while the xanthone derivative is known for its biological activities, including anti-cancer and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the xanthone derivative: The xanthone core can be synthesized using various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride.
Formation of the piperidine derivative: The brominated xanthone is reacted with piperidine to form the desired piperidine derivative.
Methanesulfonation: Finally, the piperidine derivative is treated with methanesulfonic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the xanthone derivative can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthone derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a chlorine atom instead of bromine.
Methanesulfonic acid–4-(2-fluoro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine is unique due to its specific combination of methanesulfonic acid and a brominated xanthone derivative, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
60085-88-3 |
|---|---|
Fórmula molecular |
C19H20BrNO4S |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
4-(2-bromoxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16BrNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
Clave InChI |
NFNMTKIGBXDIEI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
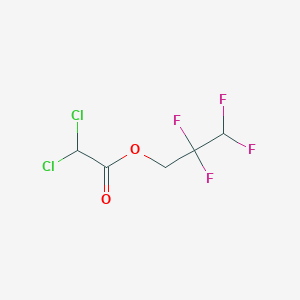
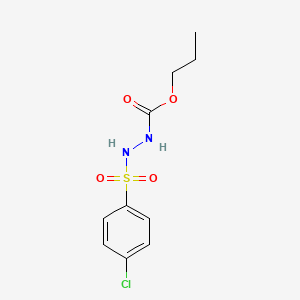
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
